physicochemical properties of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
physicochemical properties of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
An In-depth Technical Guide: A Comprehensive Methodological Framework for the Physicochemical Characterization of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Abstract The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including anti-inflammatory and kinase inhibitory properties.[1][2] This guide presents a comprehensive technical framework for the detailed physicochemical characterization of a novel derivative, 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The strategic placement of a tert-butyl group at the 8-position is anticipated to significantly influence key molecular properties such as lipophilicity, metabolic stability, and solubility. As specific experimental data for this compound is not prevalent in public literature, this document serves as a robust methodological guide for researchers and drug development professionals. We will detail a multi-technique strategy encompassing structural verification, and the empirical determination of lipophilicity (logP), acidity constant (pKa), aqueous solubility, and thermal properties. The protocols described are designed to generate the critical data package required for the evaluation and progression of this compound within a drug discovery pipeline.
Structural Elucidation and Verification
Prior to determining physicochemical properties, the unambiguous confirmation of the molecular structure is paramount. This is achieved through a combination of spectroscopic techniques following a plausible synthesis.
Synthetic Strategy
While numerous synthetic routes to the 1,4-benzoxazin-3-one core exist, a common approach involves the reaction of a suitably substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.[3] For the title compound, this would involve 2-amino-3-tert-butylphenol as a key starting material.
Spectroscopic Analysis
A full suite of spectroscopic analyses is required to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the covalent framework. For 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, characteristic signals would include a sharp singlet in the aliphatic region (~1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group, distinct aromatic proton signals with coupling patterns indicative of the 1,2,3-trisubstituted benzene ring, a singlet for the methylene protons of the oxazinone ring (~4.6 ppm), and a broad singlet for the N-H proton of the lactam.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, validating the molecular formula (C₁₂H₁₅NO₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy serves to identify key functional groups. The spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200 cm⁻¹), the amide C=O stretching vibration (a strong band around 1680-1700 cm⁻¹), and C-O-C ether linkages in the fingerprint region.[4][5]
Determination of Key Physicochemical Properties
The following sections detail the experimental protocols for measuring the physicochemical properties that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Lipophilicity: Partition Coefficient (logP)
Causality: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior.[6] A high-throughput, reliable method is essential for modern drug discovery.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Justification: Compared to the traditional shake-flask method, RP-HPLC offers significant advantages, including higher speed, smaller sample requirements, tolerance for minor impurities, and a broader measurement range, making it particularly suitable for screening drug candidates.[7]
Experimental Protocol:
-
System Preparation: Utilize an HPLC system with a C18 reversed-phase column, a UV-Vis detector, and a pulse-free pump.[8]
-
Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Reference Standards: Select a set of 5-6 commercially available compounds with well-established logP values that span the expected range of the test compound.
-
Retention Time Measurement:
-
Inject a non-retained compound (e.g., thiourea) to determine the column dead time (t₀).
-
Sequentially inject each reference standard and the test compound, recording their respective retention times (tᵣ).
-
-
Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.[8]
-
Calibration Curve Construction: Plot the known logP values of the reference standards (y-axis) against their corresponding log k values (x-axis). Perform a linear regression to obtain a calibration equation (y = mx + c) and a correlation coefficient (R²). An R² value > 0.97 is considered acceptable.[7]
-
logP Determination: Interpolate the log k value of the test compound into the calibration equation to determine its experimental logP.
Data Presentation:
| Compound | Retention Time (tᵣ, min) | Capacity Factor (k) | log k | Known/Determined logP |
| Reference 1 | ||||
| Reference 2 | ||||
| ... | ||||
| Test Compound | Calculated |
Workflow Visualization:
Acidity Constant (pKa)
Causality: The pKa value defines the extent of ionization of a molecule at a given pH. This is fundamental to its solubility, absorption across biological membranes, and its ability to interact with ionic residues at a target binding site. The lactam N-H proton in the benzoxazinone core is weakly acidic.
Methodology: Potentiometric Titration
Justification: Potentiometric titration is a robust and direct method for pKa determination. It involves monitoring pH changes as a function of the volume of added titrant, allowing for precise identification of the half-equivalence point where pH = pKa.[9]
Experimental Protocol:
-
System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1 mM).[9]
-
Ionic Strength Adjustment: Add an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[9]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[9]
-
Titration: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized basic titrant (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection).[9] This corresponds to the pH at the half-equivalence point.
Workflow Visualization:
Aqueous Solubility
Causality: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in plasma to elicit a therapeutic effect. Poor solubility is a major cause of compound attrition in drug development.
Methodology: Equilibrium Shake-Flask Method
Justification: This method measures thermodynamic solubility, which is the true equilibrium solubility of a compound. It is considered the "gold standard" and is essential for establishing a baseline for formulation development.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV with a calibration curve prepared from known concentrations of the compound.
-
Solubility Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.
Thermal Properties: Melting Point
Causality: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid. It is also important for understanding solid-state stability and for many manufacturing processes.
Methodology: Differential Scanning Calorimetry (DSC)
Justification: DSC provides a more precise and informative measurement than traditional capillary methods. It determines not only the onset and peak of melting but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting event is observed as an endothermic peak on the thermogram. The onset of this peak is typically reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion.
Summary of Physicochemical Profile
The data generated from the described protocols should be consolidated into a comprehensive profile.
| Parameter | Method | Result |
| Identity | ||
| Molecular Formula | - | C₁₂H₁₅NO₂ |
| Molecular Weight | MS | 205.25 g/mol |
| Structure | NMR, MS, IR | Confirmed |
| Physicochemical Properties | ||
| Melting Point (°C) | DSC | To be determined |
| logP | RP-HPLC | To be determined |
| pKa | Potentiometric Titration | To be determined |
| Aqueous Solubility (pH 7.4) | Shake-Flask | To be determined |
Conclusion
The successful progression of any new chemical entity in drug discovery is critically dependent on a thorough understanding of its physicochemical properties. This guide has outlined a robust, multi-faceted analytical strategy for the comprehensive characterization of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. By employing state-of-the-art techniques such as RP-HPLC for lipophilicity, potentiometric titration for acidity, and DSC for thermal analysis, researchers can generate a high-quality, reliable data package. This framework provides a self-validating system of protocols that ensures the scientific integrity of the results, forming the essential foundation for subsequent formulation, pharmacokinetic, and pharmacodynamic studies.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
-
van der Water, B. E., & Schoonen, W. G. (2017). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. Available from: [Link]
-
Pharma Beginners. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. Available from: [Link]
-
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. Available from: [Link]
-
ECETOC. (1993). Assessment of reverse-phase chromatographic methods for determining partition coefficients. ECETOC Technical Report No. 57. Available from: [Link]
-
Zhang, H., & Li, J. (2007). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation, 54(3-4), 332-337. Available from: [Link]
-
Kim, H. J., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & medicinal chemistry letters, 19(2), 578–581. Available from: [Link]
-
Reddy, H. J., et al. (2009). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Arkivoc, 2010(1), 1-28. Available from: [Link]
-
Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373562. Available from: [Link]
-
Ramasamy, S., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 117. Available from: [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference, a specific URL is not applicable for a textbook). A representative chart can be found at: [Link]
-
University of California, Los Angeles. Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Available from: [Link]
Sources
- 1. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 7. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ecetoc.org [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
